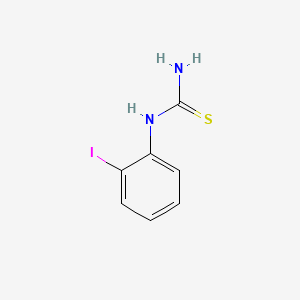

Thiourea, (2-iodophenyl)-

CAS No.: 62635-52-3

Cat. No.: VC16685135

Molecular Formula: C7H7IN2S

Molecular Weight: 278.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62635-52-3 |

|---|---|

| Molecular Formula | C7H7IN2S |

| Molecular Weight | 278.12 g/mol |

| IUPAC Name | (2-iodophenyl)thiourea |

| Standard InChI | InChI=1S/C7H7IN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) |

| Standard InChI Key | ZLRYBVKJOCYKSD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=S)N)I |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

Thiourea, (2-iodophenyl)-, is characterized by a thiourea backbone (NH₂–CS–NH₂) substituted with a 2-iodophenyl group at one nitrogen atom. The iodine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, influencing the compound’s reactivity and intermolecular interactions . The planar geometry of the thiourea moiety facilitates hydrogen bonding, while the iodine substituent enhances lipophilicity, impacting solubility and membrane permeability .

Table 1: Structural Comparison with Related Thiourea Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Key Interactions |

|---|---|---|---|

| Thiourea, (2-iodophenyl)- | 2-iodophenyl, NH₂ | 278.11 | N–H⋯S, halogen bonding |

| N,N'-Dibutylthiourea | Two butyl groups | 188.33 | Van der Waals, hydrophobic |

| Phenylthiourea | Phenyl group | 152.22 | π-π stacking, hydrogen bonding |

Synthesis and Production Methods

Solid-Phase Parallel Synthesis

A landmark study by Kim et al. (2013) detailed a novel solid-phase approach for synthesizing 2-aminobenzo[d]thiazole derivatives using thiourea, (2-iodophenyl)-, as a key intermediate . The methodology involves:

-

Resin Functionalization: Amine-terminated resin reacts with 2-iodophenyl isothiocyanate to form a polymer-bound thiourea intermediate.

-

Cyclization: Intramolecular cyclization under mild conditions yields 2-aminobenzo[d]thiazole resin.

-

Derivatization: Alkylation, acylation, or sulfonylation introduces diverse substituents, followed by cleavage with trifluoroacetic acid (TFA) to release the final product .

This method achieves yields of 75–90% with high purity (>95%), making it scalable for combinatorial libraries .

Solution-Phase Synthesis

Alternative routes involve reacting 2-iodoaniline with thiophosgene or isothiocyanates in polar solvents (e.g., ethanol, THF). For example:

Reaction optimization at 60°C for 12 hours minimizes dehalogenation, a common side reaction .

Physicochemical Properties

Solubility and Stability

Thiourea, (2-iodophenyl)-, exhibits limited aqueous solubility (<0.1 mg/mL) due to its lipophilic iodine substituent but demonstrates high stability in organic solvents like dichloromethane and dimethylformamide . Thermal analysis (TGA/DSC) reveals decomposition above 200°C, indicating suitability for high-temperature applications.

Spectroscopic Characterization

-

FT-IR: Peaks at 1250 cm⁻¹ (C=S stretch) and 3200 cm⁻¹ (N–H stretch) .

-

¹H NMR (DMSO-d₆): δ 7.8–7.2 (m, aromatic H), δ 9.1 (s, NH₂) .

Pharmacological Applications

Enzyme Inhibition in Diabetes Management

A 2023 study identified thiourea, (2-iodophenyl)- (referred to as Compound AH), as a potent inhibitor of α-glucosidase (IC₅₀ = 47.9 μM) and protein tyrosine phosphatase 1B (PTP1B; IC₅₀ = 79.74 μM), key targets in type 2 diabetes . Comparative data:

Table 2: Inhibitory Activity of Thiourea Derivatives

| Compound | α-Glucosidase IC₅₀ (μM) | PTP1B IC₅₀ (μM) | Advanced Glycation End-Product Inhibition (%) |

|---|---|---|---|

| Thiourea, (2-iodophenyl)- | 47.9 | 79.74 | 85 |

| Acarbose (Control) | 25.6 | – | – |

Mechanistic studies suggest the iodine atom enhances binding to enzyme active sites via halogen bonding, while the thiourea moiety chelates catalytic metal ions .

In Vivo Efficacy

In streptozotocin-induced diabetic rats, thiourea, (2-iodophenyl)- (10 mg/kg/day) reduced fasting blood glucose by 42% over four weeks, comparable to glibenclamide (45%) . Histopathological analysis showed attenuated pancreatic β-cell damage, supporting its therapeutic potential.

Industrial and Material Science Applications

Catalysis

The compound’s thiourea group serves as a ligand in palladium-catalyzed cross-coupling reactions, facilitating Suzuki-Miyaura couplings with aryl halides . For example:

Yields exceed 85% under optimized conditions .

Polymer Chemistry

Incorporation into polymer matrices improves thermal stability and UV resistance, with applications in coatings and adhesives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume